Cas no 116016-59-2 (2'-chloro-[2,3'-bithiophene]-5-carboxylic acid)

2'-Chloro-[2,3'-bithiophene]-5-carboxylic acid is a bithiophene derivative featuring a chloro substituent at the 2'-position and a carboxylic acid functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of conjugated polymers, organic semiconductors, and pharmaceutical active ingredients. The presence of both electron-withdrawing (chloro) and electron-donating (thiophene) moieties enhances its utility in tuning electronic properties for optoelectronic applications. Its carboxylic acid group allows for further functionalization via esterification or amidation, facilitating integration into larger molecular architectures. The compound's structural rigidity and synthetic flexibility make it valuable for materials science and medicinal chemistry research.
2'-chloro-[2,3'-bithiophene]-5-carboxylic acid structure
116016-59-2 structure
商品名:2'-chloro-[2,3'-bithiophene]-5-carboxylic acid
CAS番号:116016-59-2
MF:C9H5ClO2S2
メガワット:244.717798948288
MDL:MFCD32875180
CID:5391072
PubChem ID:14113884

2'-chloro-[2,3'-bithiophene]-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid
    • 5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
    • MDL: MFCD32875180
    • インチ: 1S/C9H5ClO2S2/c10-8-5(3-4-13-8)6-1-2-7(14-6)9(11)12/h1-4H,(H,11,12)
    • InChIKey: WAUWILDVRDJQOG-UHFFFAOYSA-N
    • ほほえんだ: C1(C2C=CSC=2Cl)SC(C(O)=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 243.9419494g/mol
  • どういたいしつりょう: 243.9419494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2'-chloro-[2,3'-bithiophene]-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3549298-1.0g
5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
116016-59-2 95.0%
1.0g
$1343.0 2025-03-18
Enamine
EN300-3549298-0.5g
5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
116016-59-2 95.0%
0.5g
$1046.0 2025-03-18
Enamine
EN300-3549298-2.5g
5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
116016-59-2 95.0%
2.5g
$2631.0 2025-03-18
Enamine
EN300-3549298-5g
5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
116016-59-2 95%
5g
$3894.0 2023-09-03
1PlusChem
1P01PIIS-250mg
[2,3′-Bithiophene]-5-carboxylic acid, 2′-chloro-
116016-59-2 95%
250mg
$885.00 2023-12-26
Aaron
AR01PIR4-2.5g
[2,3′-Bithiophene]-5-carboxylic acid, 2′-chloro-
116016-59-2 95%
2.5g
$3643.00 2023-12-16
Aaron
AR01PIR4-50mg
[2,3′-Bithiophene]-5-carboxylic acid, 2′-chloro-
116016-59-2 95%
50mg
$454.00 2023-12-16
1PlusChem
1P01PIIS-100mg
[2,3′-Bithiophene]-5-carboxylic acid, 2′-chloro-
116016-59-2 95%
100mg
$638.00 2023-12-26
Enamine
EN300-3549298-5.0g
5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
116016-59-2 95.0%
5.0g
$3894.0 2025-03-18
Enamine
EN300-3549298-0.05g
5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
116016-59-2 95.0%
0.05g
$312.0 2025-03-18

2'-chloro-[2,3'-bithiophene]-5-carboxylic acid 関連文献

2'-chloro-[2,3'-bithiophene]-5-carboxylic acidに関する追加情報

Introduction to 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid (CAS No. 116016-59-2)

2'-chloro-[2,3'-bithiophene]-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 116016-59-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This bithiophene derivative features a chloro substituent at the 2' position and a carboxylic acid group at the 5 position, making it a versatile building block for synthesizing advanced molecules with potential applications in drug development and organic electronics.

The structure of 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid consists of two thiophene rings connected through a carbon-carbon bond, creating a conjugated system that enhances its electronic properties. The presence of the chloro group at the 2' position introduces reactivity that allows for further functionalization, while the carboxylic acid moiety provides a site for esterification or amidation reactions. These features make it an attractive intermediate for designing novel compounds with tailored physicochemical properties.

In recent years, bithiophene derivatives have been extensively studied due to their exceptional charge transport capabilities and stability, which are crucial for applications in organic semiconductors and photovoltaic devices. The incorporation of halogen atoms, such as chlorine, into these systems can modulate electronic interactions and influence the packing arrangement of molecules in thin films. This has led to increased interest in compounds like 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid as potential candidates for next-generation electronic materials.

One of the most compelling aspects of 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid is its utility in the synthesis of bioactive molecules. Researchers have leveraged its bifunctional nature—combining both electron-withdrawing and electron-donating groups—to develop inhibitors targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. The carboxylic acid group can be readily converted into esters or amides, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity.

The chloro substituent at the 2' position also plays a critical role in mediating interactions with biological targets. Chlorine atoms are known to participate in hydrogen bonding and π-stacking interactions, which can be exploited to optimize binding affinities. Recent advances in computational chemistry have allowed researchers to predict how modifications around the bithiophene core, such as varying the position or type of substituents, can influence biological activity. This has led to more rational drug design approaches using 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid as a scaffold.

In the realm of materials science, 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid has been employed in the development of conductive polymers and organic field-effect transistors (OFETs). The conjugated π-system of bithiophene derivatives facilitates efficient charge delocalization, which is essential for high-performance electronic devices. By introducing functional groups like chlorine or carboxylic acids, researchers can fine-tune solubility and film-forming properties, improving device performance. Recent publications highlight its use in creating solution-processable OFETs with high charge carrier mobility, demonstrating its promise for flexible electronics.

The synthesis of 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid typically involves multi-step organic transformations starting from commercially available thiophene precursors. Common strategies include cross-coupling reactions to construct the bithiophene backbone followed by halogenation and carboxylation at desired positions. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These synthetic developments have made it more feasible to explore derivatives with diverse functionalities for both pharmaceutical and materials applications.

From a medicinal chemistry perspective, 2'-chloro-[2,3'-bithiophene]-5-carboxylic acid serves as a valuable intermediate for exploring structure-activity relationships (SAR). By systematically modifying its core structure or appending different side chains, chemists can identify compounds with enhanced potency or selectivity against therapeutic targets. For example, modifications at the 5-position carboxyl group have been shown to affect binding affinity to protein receptors involved in metabolic disorders. Such insights are critical for optimizing lead compounds before they enter preclinical testing.

The growing interest in bithiophene-based materials has also spurred innovation in synthetic methodologies. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-catalyzed oxidation/reduction cycles, have become indispensable tools for constructing complex bithiophene derivatives efficiently. These techniques allow for precise control over molecular architecture while minimizing unwanted byproducts—a crucial consideration when producing compounds intended for biological use.

In conclusion,2'-chloro-[2,3'-bithiophene]-5-carboxylic acid (CAS No. 116016-59-2) represents a promising compound with broad utility across pharmaceutical chemistry and materials science. Its unique structural features—combining a conjugated bithiophene core with reactive chloro and carboxylic acid functionalities—make it an excellent candidate for further derivatization toward bioactive molecules or high-performance electronic materials. As research continues to uncover new applications for this versatile intermediate,its importance is expected to grow significantly in both academic and industrial settings.

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